molecular formula C11H13NO3 B2769484 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran CAS No. 85418-51-5

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran

Cat. No.: B2769484
CAS No.: 85418-51-5
M. Wt: 207.229
InChI Key: BDZOGCZCVGCFSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran typically involves the nitration of 2,2,4-trimethyl-oxaindane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran has various applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran involves its interaction with molecular targets through its nitro and oxaindane functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-oxaindane: Lacks the nitro group, resulting in different chemical properties and reactivity.

    2,2,4-Trimethyl-7-nitrosooxaindane: Contains a nitroso group instead of a nitro group, leading to different biological activities.

    2,2,4-Trimethyl-7-aminooxaindane:

Uniqueness

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran is unique due to the presence of both the nitro and oxaindane functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2,2,4-trimethyl-7-nitro-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-5-9(12(13)14)10-8(7)6-11(2,3)15-10/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZOGCZCVGCFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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